

ASAP1 siRNA stability and storage conditions

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Compound of Interest

Compound Name: *ASAP1 Human Pre-designed
siRNA Set A*

Cat. No.: *B12382329*

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ASAP1 siRNA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of ASAP1 siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized ASAP1 siRNA upon receipt?

A: Lyophilized ASAP1 siRNA is shipped at ambient temperature and is stable for 2-4 weeks.^[1] Upon receipt, it is recommended to store the dry siRNA at -20°C or -80°C for long-term stability.^{[1][2]}

Q2: What is the long-term stability of lyophilized ASAP1 siRNA?

A: When stored at -20°C in a non-frost-free freezer, lyophilized siRNA is stable for at least one year.^{[1][2][3]} Some studies have shown stability for up to three years at -20°C.^[4]

Q3: How should I resuspend my lyophilized ASAP1 siRNA?

A: To resuspend your siRNA, briefly centrifuge the tube to ensure the pellet is at the bottom.^[1] Resuspend in an RNase-free buffer, such as 1x siRNA buffer, to a convenient stock concentration (e.g., 20-100 µM).^{[1][4]} RNase-free water can also be used for short-term storage of concentrated stocks.^[1]

Q4: What are the recommended storage conditions for resuspended ASAP1 siRNA?

A: Resuspended ASAP1 siRNA should be stored at -20°C or -80°C.[1] It is advisable to aliquot the resuspended siRNA into smaller volumes to minimize freeze-thaw cycles.[3][5]

Q5: How many times can I freeze and thaw my resuspended ASAP1 siRNA?

A: It is recommended to limit the number of freeze-thaw cycles to no more than 3-5 times to ensure the integrity of the siRNA.[4] Storing the siRNA in aliquots can help manage this.[3]

Q6: How long is my resuspended ASAP1 siRNA stable?

A: When stored properly at -20°C and protected from RNases, resuspended siRNA is stable for at least six months.[3][4]

Q7: Are there any specific handling precautions I should take?

A: Yes, it is crucial to maintain an RNase-free environment to prevent degradation of your siRNA. Use RNase-free reagents, pipette tips, and tubes, and always wear gloves.[6][7]

Stability and Storage Conditions Summary

Form	Storage Temperature	Duration	Citations
Lyophilized	Room Temperature	2-4 weeks	[1]
Lyophilized	-20°C	At least 1 year	[1][2][3]
Lyophilized	-80°C	Long-term	[1][2]
Resuspended	4°C	Up to 6 weeks	[1]
Resuspended	-20°C	At least 6 months	[3][4]
Resuspended	-80°C	Long-term	[4]

Experimental Protocols

Protocol for Resuspension of Lyophilized siRNA

- **Centrifuge:** Briefly centrifuge the vial containing the lyophilized siRNA pellet to ensure it is collected at the bottom.[\[1\]](#)
- **Prepare Resuspension Buffer:** Use an RNase-free buffer, such as a 1x siRNA buffer (e.g., 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl₂), or RNase-free water.
- **Resuspend:** Add the appropriate volume of the chosen resuspension buffer to achieve the desired stock concentration (e.g., 20 μ M).
- **Vortex and Incubate:** Gently vortex the solution and let it sit at room temperature for 30 minutes to ensure the siRNA is fully dissolved.[\[1\]](#)
- **Aliquot and Store:** Aliquot the resuspended siRNA into smaller, single-use volumes in RNase-free tubes and store at -20°C or -80°C.

Protocol for Assessing siRNA Integrity by Gel Electrophoresis

- **Prepare Polyacrylamide Gel:** Prepare a 15-20% non-denaturing polyacrylamide gel.
- **Prepare Samples:** Mix a small amount of the siRNA with a loading buffer.
- **Load and Run Gel:** Load the samples onto the gel and run at an appropriate voltage until the dye front reaches the bottom.
- **Stain and Visualize:** Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. A single, sharp band corresponding to the correct size of the siRNA duplex indicates integrity.

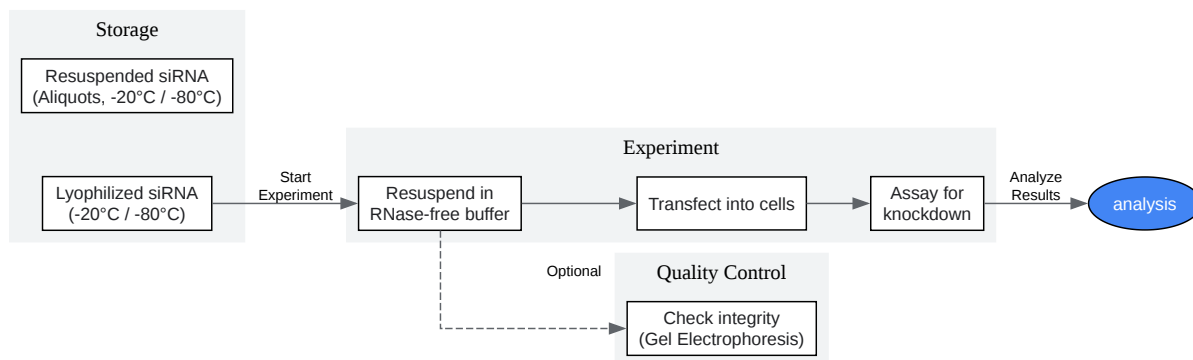
Troubleshooting Guide

Issue	Possible Cause	Recommendation	Citations
Low/No Gene Knockdown	siRNA degradation	Check siRNA integrity via gel electrophoresis. Ensure RNase-free handling.	[6]
Low transfection efficiency	Optimize transfection conditions (siRNA concentration, cell density, transfection reagent). Use a positive control siRNA.	[8][9]	
Incorrect siRNA concentration	Verify the concentration of your resuspended siRNA using UV spectrophotometry (A260).	[1]	
Suboptimal assay timepoint	Perform a time-course experiment to determine the optimal time for assessing mRNA (24-48h) and protein (48-96h) knockdown.	[10]	
Issues with qPCR assay	Ensure primers are specific and efficient. Run appropriate controls for your qPCR.	[8]	
High Cell Toxicity	High siRNA concentration	Perform a dose-response experiment to find the optimal,	[7]

non-toxic siRNA
concentration.

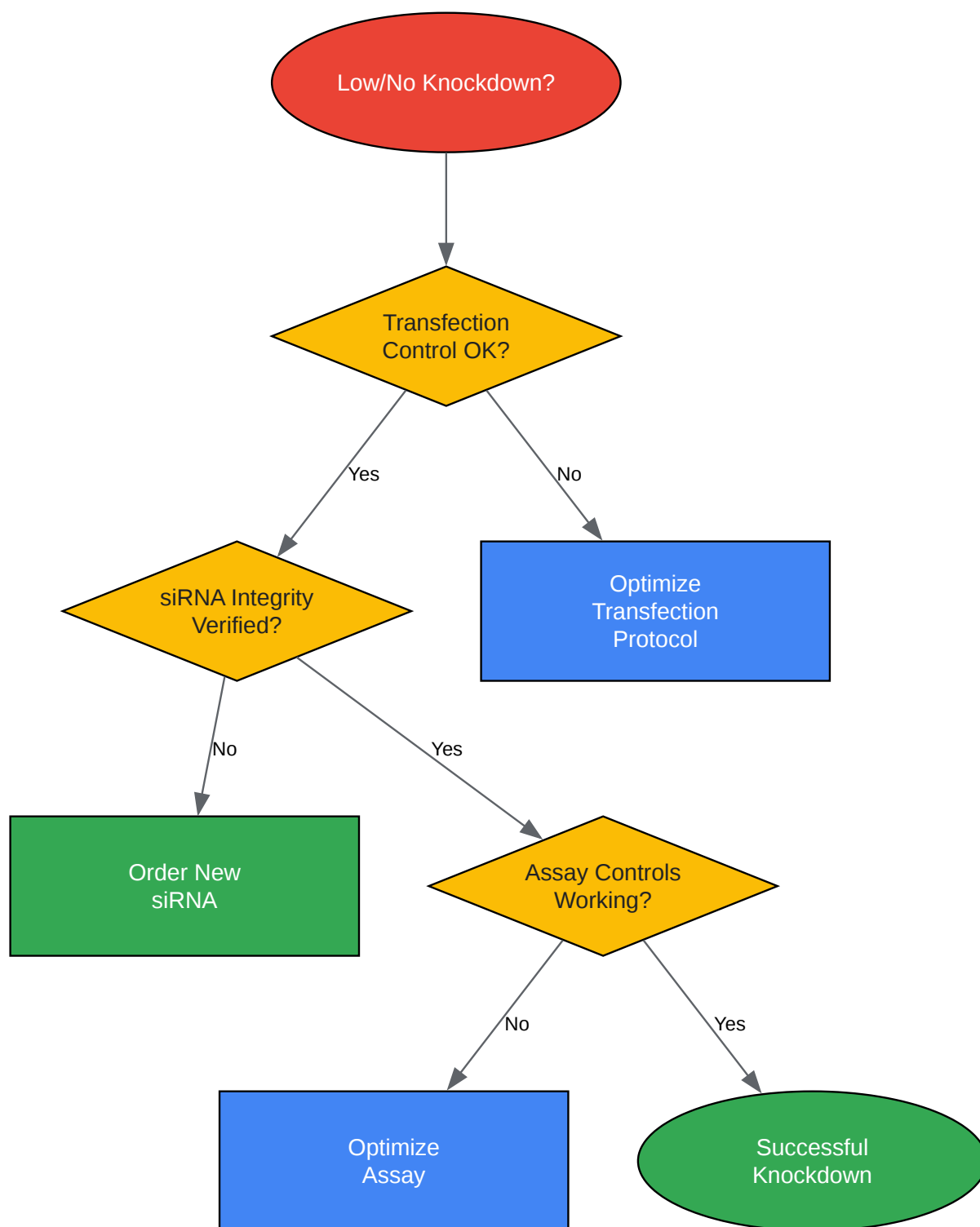
Transfection reagent toxicity	Optimize the amount of transfection reagent. Include a "reagent only" control.	
Unhealthy cells	Ensure cells are healthy and at the optimal confluency (30-50%) at the time of transfection.	[7][10]
Inconsistent Results	Freeze-thaw cycles	Aliquot siRNA to avoid repeated freezing and thawing. Do not exceed 5 cycles. [4]
Variable cell conditions	Maintain consistent cell passage number, confluency, and culture conditions between experiments.	[7]
RNase contamination	Strictly adhere to RNase-free techniques throughout the experiment.	[7]

Visualizations



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Caption: Experimental workflow for using ASAP1 siRNA.



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Caption: Troubleshooting decision tree for low gene knockdown.

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